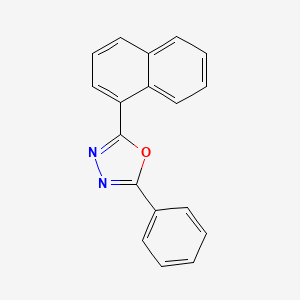

2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole

CAS No.: 897-18-7

Cat. No.: VC3762965

Molecular Formula: C18H12N2O

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897-18-7 |

|---|---|

| Molecular Formula | C18H12N2O |

| Molecular Weight | 272.3 g/mol |

| IUPAC Name | 2-naphthalen-1-yl-5-phenyl-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C18H12N2O/c1-2-8-14(9-3-1)17-19-20-18(21-17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H |

| Standard InChI Key | PNPLRTWSLDSFET-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |

Introduction

Structural Characteristics and Chemical Properties

Chemical Structure

2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole is characterized by its heterocyclic core structure consisting of a five-membered 1,3,4-oxadiazole ring substituted with a 1-naphthyl group at position 2 and a phenyl group at position 5. This molecular arrangement creates a conjugated system that contributes significantly to the compound's electronic and spectroscopic properties. The 1,3,4-oxadiazole ring itself is a five-membered heteroaromatic structure containing two nitrogen atoms and one oxygen atom in a specific arrangement that provides thermal stability to the molecule .

Physical Properties

The 1,3,4-oxadiazole core of this compound imparts thermal stability, making it a neutral system with significant resistance to degradation at elevated temperatures . The compound exists as a solid at room temperature, with research indicating its suitability for spectroscopic studies in various solvents, particularly n-paraffins like hexane, decane, and nonane . The structural configuration contributes to its fluorescent properties, making it valuable for spectroscopic research.

Spectroscopic Analysis

Absorption and Fluorescence Studies

Detailed spectroscopic investigations of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole have been conducted at low temperatures (77 K) in n-paraffin solvents. These studies have revealed quasilinear absorption and fluorescence spectra that provide valuable insights into the compound's electronic and vibrational structure . The research conducted by Baluk and Kawski at the Luminescence Research Group, Institute of Physics, University of Gdansk demonstrated the compound's distinctive spectral characteristics when studied in controlled environments .

Vibrational Structure Analysis

The analysis of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole's quasilinear spectra has enabled researchers to examine the vibrational structure in both the ground state (S₀) and the first electronic excited singlet state (S₁) . This analysis revealed that the internal oscillations observed in the quasilinear spectra align with those detected in infrared spectroscopy studies, providing confirmation of the compound's structural integrity and vibrational modes . This correlation between different spectroscopic techniques enhances the reliability of the structural analysis.

Table 1: Spectroscopic Parameters of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole in Various Solvents at 77 K

| Solvent | State | Temperature (K) | Key Vibrational Modes | Spectroscopic Technique |

|---|---|---|---|---|

| n-Hexane | S₀, S₁ | 77 | Internal oscillations | Quasilinear absorption and fluorescence |

| Decane | S₀, S₁ | 77 | Internal oscillations | Quasilinear absorption and fluorescence |

| Nonane | S₀, S₁ | 77 | Internal oscillations | Quasilinear absorption and fluorescence |

Comparative Analysis with Related Compounds

Structural Analogues

The spectroscopic properties of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (α-NPD) have been studied alongside several structural analogues, including 2-(2-naphthyl)-5-phenyl-1,3,4-oxadiazole (β-NPD), 2-(1-naphthyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (α-NBD), and 2-(2-naphthyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (β-NBD) . This comparative analysis facilitates understanding of how structural variations affect the spectroscopic and physical properties of these compounds.

Position Effects on Spectroscopic Properties

The position of the naphthyl substitution (1-naphthyl in α-NPD versus 2-naphthyl in β-NPD) and the nature of the second substituent (phenyl versus 4-biphenylyl) have been observed to influence the spectroscopic profiles of these compounds . This structure-property relationship is crucial for understanding the fundamental photophysical characteristics of these oxadiazole derivatives and for potential applications in materials science.

| Application Domain | Potential Uses | Properties Utilized |

|---|---|---|

| Materials Science | Heat-resistant polymers, Scintillators, UV absorbers, Fluorescent materials | Thermal stability, Optical properties |

| Medicinal Chemistry | Potential therapeutic agents | Structural similarity to compounds with known biological activities |

| Spectroscopy | Reference compounds, Molecular probes | Distinct absorption and fluorescence characteristics |

Synthetic Approaches

Purification and Characterization

The purification of 1,3,4-oxadiazole derivatives commonly involves techniques such as recrystallization or column chromatography, followed by characterization using spectroscopic methods like IR, NMR, and mass spectrometry . These techniques ensure the purity and structural confirmation of the synthesized compounds, which is crucial for both research purposes and potential applications.

Research Significance and Future Directions

Contribution to Fundamental Understanding

The detailed spectroscopic studies of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole at low temperatures contribute significantly to the fundamental understanding of the electronic and vibrational properties of oxadiazole derivatives . This knowledge is essential for predicting the behavior of similar compounds and for designing new materials with specific photophysical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume